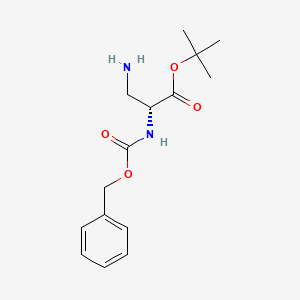

tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is a chemical compound with the molecular formula C15H21NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, an amino group, and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate typically involves the protection of amino acids and subsequent esterification. One common method includes the following steps:

Protection of the Amino Group: The amino group of the amino acid is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Esterification: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Deprotection: Hydrogenation requires a palladium on carbon (Pd/C) catalyst, while acidic deprotection uses trifluoroacetic acid.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

Hydrolysis: Yields the corresponding carboxylic acid.

Deprotection: Produces the free amino acid.

Substitution: Forms various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is widely used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: As a precursor in the development of pharmaceutical compounds and drug candidates.

Industry: In the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl ®-3-amino-2-(((methoxy)carbonyl)amino)propanoate

- tert-Butyl ®-3-amino-2-(((ethoxy)carbonyl)amino)propanoate

- tert-Butyl ®-3-amino-2-(((isopropoxy)carbonyl)amino)propanoate

Uniqueness

tert-Butyl ®-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.

Actividad Biológica

tert-Butyl (R)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoate, also known by its CAS number 185564-14-1, is a compound of significant interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article provides an overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₁₅H₂₂N₂O₄, with a molecular weight of 294.35 g/mol. It features a tert-butyl group, an amino group, and a benzyloxycarbonyl moiety, which contribute to its stability and solubility properties.

| Property | Value |

|---|---|

| CAS Number | 185564-14-1 |

| Molecular Formula | C₁₅H₂₂N₂O₄ |

| Molecular Weight | 294.35 g/mol |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 1.44 |

Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on various enzymes, particularly histone deacetylases (HDACs), which play critical roles in gene regulation and cancer biology. Research indicates that derivatives of this compound demonstrate varying degrees of inhibition against HDAC isoforms:

- HDAC1–3 : IC50 values ranging from 14 to 67 nM were reported, indicating potent inhibitory activity.

- Class IIa HDACs : The compound showed poor inhibition, suggesting selectivity towards certain isoforms .

The mechanism by which this compound exerts its biological effects involves the modulation of acetylation states of histones, thereby influencing transcriptional activity. The presence of the benzyloxycarbonyl group is believed to enhance binding affinity to the active site of HDACs .

Case Studies

-

Synthesis and Evaluation :

A study focused on synthesizing various analogs of this compound and evaluating their biological activities. The results demonstrated that modifications to the amino acid backbone could significantly alter inhibitory potency against HDACs, highlighting the importance of structural variations in drug design . -

Therapeutic Potential :

Another case study explored the compound's potential as an anti-cancer agent. In vitro assays showed that the compound could induce apoptosis in cancer cell lines through HDAC inhibition, suggesting a pathway for therapeutic application in oncology .

Propiedades

Fórmula molecular |

C15H22N2O4 |

|---|---|

Peso molecular |

294.35 g/mol |

Nombre IUPAC |

tert-butyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m1/s1 |

Clave InChI |

GUTOOFAUODQZRP-GFCCVEGCSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1 |

SMILES canónico |

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.